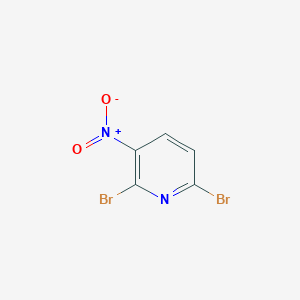

2,6-Dibromo-3-nitropyridine

概要

説明

2,6-Dibromo-3-nitropyridine is a chemical compound with the molecular formula C₅H₂Br₂N₂O₂ and a molecular weight of 281.89 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a nitro group at the 3 position on the pyridine ring. It is commonly used in organic synthesis and various research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-3-nitropyridine can be synthesized from 2,6-dichloro-3-nitropyridine through a halogen exchange reaction. The process involves heating 2,6-dichloro-3-nitropyridine with hydrogen bromide in glacial acetic acid at 80°C for 18 hours . The reaction mixture is then cooled, and the product is extracted using ethyl acetate and washed with saturated aqueous sodium bicarbonate. The organic phase is dried over sodium sulfate and concentrated under reduced pressure to obtain this compound with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Table 1: Substitution Reactions of 2,6-Dibromo-3-nitropyridine

Key findings:

-

Regioselectivity : Substitution preferentially occurs at position 6 due to reduced steric hindrance compared to position 2 .

-

Kinetic vs. thermodynamic control : Reactions at position 6 are kinetically favored, while substitution at position 2 requires harsher conditions .

Reduction Reactions

The nitro group at position 3 is susceptible to reduction, forming amino derivatives under controlled conditions.

Table 2: Reduction Pathways

Mechanistic insights:

-

Catalytic hydrogenation proceeds via a radical intermediate , while acidic conditions favor ionic reduction pathways .

-

Partial reduction to hydroxylamine intermediates is achievable with milder agents like NaBH₄/CuCl₂ .

Oxidation Reactions

The pyridine ring and substituents undergo oxidation under strong conditions:

Table 3: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 100°C, 6 h | This compound N-oxide | Ring remains intact | |

| CrO₃/AcOH | Reflux, 12 h | 3-Nitro-2,6-pyridinedicarboxylic acid | Ring oxidation |

Key observations:

Halogen Exchange Reactions

Bromine atoms participate in halogen-exchange reactions, though limited by the nitro group’s deactivating effects:

Table 4: Halogen Exchange

| Reagent | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| CuI/KI | DMF, 120°C, 24 h | 2,6-Diiodo-3-nitropyridine | 40–50% | |

| AgNO₃/NaCl | MeCN, 60°C, 8 h | 2,6-Dichloro-3-nitropyridine | <30% |

Limitations:

Coupling Reactions

The bromine substituents enable cross-coupling reactions:

Table 5: Cross-Coupling Reactions

| Coupling Type | Conditions | Product | Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2,6-Diaryl-3-nitropyridines | 70–80% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | 2,6-Diamino-3-nitropyridine | 65% |

Applications:

-

Suzuki couplings produce biaryl derivatives for pharmaceutical intermediates .

-

Buchwald-Hartwig aminations generate diamino derivatives with potential biological activity .

Mechanistic Considerations

科学的研究の応用

Agricultural Chemistry

Key Role in Agrochemical Synthesis:

2,6-Dibromo-3-nitropyridine serves as a crucial intermediate in the synthesis of agrochemicals. It is particularly valuable in developing herbicides and pesticides that target specific plant species, enhancing crop protection and yield. The compound's unique reactivity allows for the creation of selective agrochemical agents that minimize environmental impact while maximizing agricultural productivity .

Pharmaceutical Development

Synthesis of Antimicrobial Agents:

In the pharmaceutical sector, this compound is instrumental in synthesizing various drugs, especially those exhibiting antimicrobial and antifungal properties. Research indicates its efficacy against resistant pathogens, making it a candidate for developing new therapeutic agents .

Case Study: Antimicrobial Efficacy

Recent studies have highlighted the compound's effectiveness against antibiotic-resistant bacterial strains. This positions it as a potential alternative treatment option in the face of rising antibiotic resistance challenges.

Material Science

Development of Specialized Materials:

This compound is utilized in creating specialized polymers and materials that require improved thermal stability and resistance to environmental degradation. Such properties are essential for designing durable products across various industries .

Analytical Chemistry

Reagent in Analytical Methods:

this compound acts as a reagent in analytical chemistry for detecting and quantifying other chemical substances. Its application aids researchers in environmental monitoring and quality control processes, ensuring compliance with safety standards .

Organic Synthesis

Building Block for Complex Molecules:

The compound is a valuable building block in organic synthesis, facilitating the creation of complex molecules in research laboratories. Its ability to undergo various chemical reactions makes it an essential component in developing new chemical entities .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Agricultural Chemistry | Intermediate for herbicides and pesticides | Enhanced crop protection |

| Pharmaceutical Development | Synthesis of antimicrobial agents | Combat against resistant pathogens |

| Material Science | Development of specialized polymers | Improved thermal stability |

| Analytical Chemistry | Reagent for detecting chemical substances | Aids in environmental monitoring |

| Organic Synthesis | Building block for complex molecules | Streamlined development processes |

作用機序

The mechanism of action of 2,6-dibromo-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions, leading to the formation of various derivatives. These interactions can modulate the activity of biological pathways, making the compound useful in drug discovery and development.

類似化合物との比較

- 2,5-Dibromo-3-nitropyridine

- 2,6-Dichloro-3-nitropyridine

- 3,5-Dibromo-2-nitropyridine

Comparison: 2,6-Dibromo-3-nitropyridine is unique due to the specific positioning of the bromine atoms and the nitro group on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, 2,5-dibromo-3-nitropyridine has bromine atoms at different positions, leading to variations in its reactivity and applications .

生物活性

2,6-Dibromo-3-nitropyridine is a halogenated nitropyridine derivative with the molecular formula C₅H₂Br₂N₂O₂ and a molecular weight of 281.89 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential as a precursor for biologically active molecules and its role in enzyme inhibition studies.

The compound features two bromine atoms and one nitro group attached to a pyridine ring. Its unique structure contributes to its diverse reactivity and biological interactions. The synthesis typically involves halogen exchange reactions, such as converting 2,6-dichloro-3-nitropyridine to the dibromo variant using hydrogen bromide under specific conditions.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atoms are susceptible to nucleophilic substitution, allowing the formation of various derivatives that can modulate biological pathways .

Case Studies

A study published in Chemical Biology highlighted the synthesis of various nitropyridine derivatives and their biological evaluation. The findings indicated that modifications at the 3-position significantly affected the compounds' biological activity, including their ability to inhibit specific enzymes involved in metabolic pathways .

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound's unique arrangement of substituents imparts distinct biological activities compared to other nitropyridines:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 2,5-Dibromo-3-nitropyridine | Moderate enzyme inhibition | Effective against certain bacterial strains |

| 2,6-Dichloro-3-nitropyridine | Potential anti-inflammatory properties | Exhibited reduced inflammation in animal models |

| 3,5-Dibromo-2-nitropyridine | Limited data available | Requires further investigation |

特性

IUPAC Name |

2,6-dibromo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFTURYWWFKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339262 | |

| Record name | 2,6-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-80-8 | |

| Record name | 2,6-Dibromo-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。